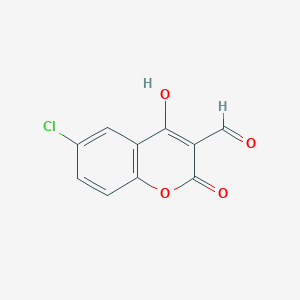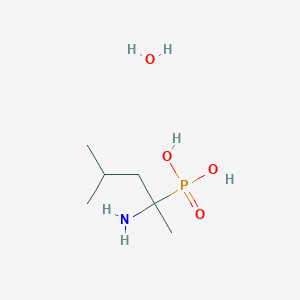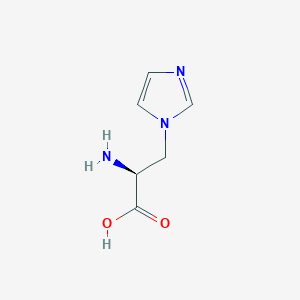![molecular formula C7H7N3O B1141708 4-甲氧基-1H-吡唑并[4,3-c]吡啶 CAS No. 1357946-03-2](/img/structure/B1141708.png)
4-甲氧基-1H-吡唑并[4,3-c]吡啶
描述
4-Methoxy-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with the molecular formula C7H7N3O It is characterized by a pyrazolo[4,3-c]pyridine core structure with a methoxy group attached at the 4-position
科学研究应用
4-Methoxy-1H-pyrazolo[4,3-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
作用机制
Target of Action
Pyrazolo[3,4-b]pyridines, a closely related group of compounds, have been noted for their similarity to the purine bases adenine and guanine , suggesting potential interactions with nucleic acids or proteins that bind these bases.
Mode of Action
The exact mode of action of 4-Methoxy-1H-pyrazolo[4,3-c]pyridine remains to be elucidated. Given the structural similarity to purine bases, it is plausible that this compound may interact with its targets in a manner similar to these bases
Biochemical Pathways
Given the potential interaction with nucleic acids or proteins that bind purine bases, it is possible that this compound could influence pathways involving dna replication, rna transcription, or protein synthesis .
Result of Action
Some pyrazolo[3,4-b]pyridines have shown significant inhibitory activity in certain contexts , suggesting that 4-Methoxy-1H-pyrazolo[4,3-c]pyridine may also have inhibitory effects.
生化分析
Biochemical Properties
4-Methoxy-1H-pyrazolo[4,3-c]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle . By inhibiting CDK1 and CDK2, 4-Methoxy-1H-pyrazolo[4,3-c]pyridine can halt cell cycle progression and induce apoptosis in cancer cells . Additionally, this compound has been found to interact with poly (ADP-ribose) polymerase 1 (PARP-1), caspase 9, and proliferating cell nuclear antigen (PCNA), further highlighting its role in regulating cell survival and proliferation .
Cellular Effects
The effects of 4-Methoxy-1H-pyrazolo[4,3-c]pyridine on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis by activating caspase 9 and cleaving PARP-1 . This compound also affects cell signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, which are involved in cell proliferation and survival . Furthermore, 4-Methoxy-1H-pyrazolo[4,3-c]pyridine can alter gene expression and cellular metabolism, leading to reduced levels of proliferating cell nuclear antigen (PCNA) and other markers of cell proliferation .
Molecular Mechanism
At the molecular level, 4-Methoxy-1H-pyrazolo[4,3-c]pyridine exerts its effects through various binding interactions and enzyme inhibition. It binds to the active sites of CDK1 and CDK2, preventing their interaction with cyclin proteins and thereby inhibiting their kinase activity . This inhibition leads to cell cycle arrest and apoptosis. Additionally, 4-Methoxy-1H-pyrazolo[4,3-c]pyridine can bind to PARP-1, inhibiting its activity and promoting apoptosis through the activation of caspase 9 . These molecular interactions underscore the compound’s potential as a therapeutic agent for cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-1H-pyrazolo[4,3-c]pyridine have been studied over various time periods. The compound has demonstrated stability under standard storage conditions, maintaining its biochemical activity over extended periods In vitro studies have shown that prolonged exposure to 4-Methoxy-1H-pyrazolo[4,3-c]pyridine can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 4-Methoxy-1H-pyrazolo[4,3-c]pyridine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
4-Methoxy-1H-pyrazolo[4,3-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound’s metabolites can influence metabolic flux and alter the levels of key metabolites, impacting cellular energy balance and biosynthetic processes
Transport and Distribution
Within cells and tissues, 4-Methoxy-1H-pyrazolo[4,3-c]pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue perfusion, cellular uptake mechanisms, and binding affinity to intracellular proteins . Understanding these factors is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Methoxy-1H-pyrazolo[4,3-c]pyridine plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . It can also be found in the nucleus, where it influences gene expression and DNA repair processes . The presence of targeting signals and post-translational modifications may direct its localization to specific compartments or organelles, enhancing its efficacy in modulating cellular functions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. For instance, refluxing a mixture of pyrazole and 1,3-dicarbonyl compounds in 1,4-dioxane, followed by the addition of phosphorus oxychloride, can yield the desired pyrazolopyridine derivative .
Industrial Production Methods
Industrial production methods for 4-Methoxy-1H-pyrazolo[4,3-c]pyridine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
4-Methoxy-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrogen-containing ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-formyl-1H-pyrazolo[4,3-c]pyridine, while substitution reactions can produce various functionalized derivatives.
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another pyrazolopyridine derivative with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: A related compound with applications in medicinal chemistry.
Quinolinyl-pyrazoles: Compounds with similar structural features and pharmacological properties.
Uniqueness
4-Methoxy-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and materials.
属性
IUPAC Name |
4-methoxy-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-5-4-9-10-6(5)2-3-8-7/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIQPAUVVYGOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501284862 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501284862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357946-03-2 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 4-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501284862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Oxabicyclo[2.2.1]heptane-1-carbonyl chloride, 7,7-dimethyl-3-oxo-, (1S)- (9CI)](/img/new.no-structure.jpg)





![1-(1-Diphenoxyphosphanyloxypropan-2-yloxy)propan-2-yl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-diphenoxyphosphanyloxypropoxy)propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propyl phenyl phosphite](/img/structure/B1141642.png)
![2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide](/img/structure/B1141643.png)

